

Application Notes and Protocols for In Vivo Imaging of Vilobelimab

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Compound of Interest

Compound Name: Vilobelimab

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Introduction

Vilobelimab is a chimeric monoclonal IgG4 antibody that specifically targets and neutralizes the human complement component C5a.[1][2] C5a is a potent pro-inflammatory mediator generated during complement activation.[3][4] By binding to C5a, **Vilobelimab** prevents its interaction with the C5a receptor 1 (C5aR1), thereby blocking the downstream inflammatory cascade.[1][3] This mechanism of action makes **Vilobelimab** a promising therapeutic agent for various inflammatory diseases.

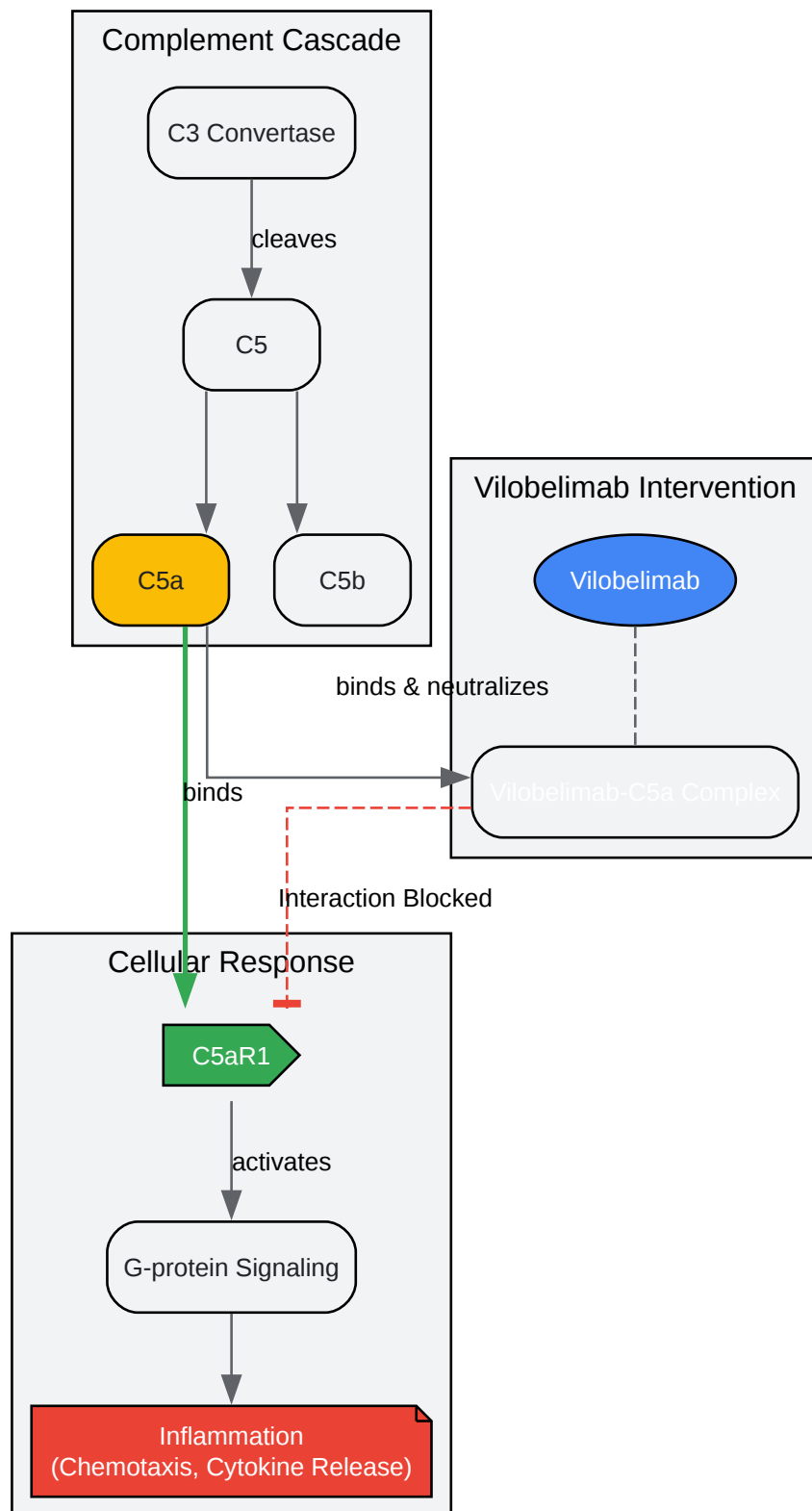
In vivo imaging techniques are crucial for the preclinical and clinical development of therapeutic antibodies like **Vilobelimab**. These techniques enable the non-invasive visualization and quantification of the antibody's biodistribution, target engagement, and pharmacodynamic effects, providing valuable insights into its efficacy and safety. This document provides detailed application notes and protocols for validated in vivo imaging approaches applicable to **Vilobelimab** studies.

Signaling Pathway of C5a and Vilobelimab's Mechanism of Action

The C5a/C5aR1 signaling axis plays a critical role in inflammatory responses. Upon binding of C5a to its G protein-coupled receptor, C5aR1, a signaling cascade is initiated, leading to

chemotaxis, degranulation of immune cells, and the release of pro-inflammatory cytokines.

Vilobelimab acts by sequestering C5a, thus preventing the activation of this pathway.



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Figure 1: Vilobelimab's mechanism of action in blocking the C5a-C5aR1 signaling pathway.

In Vivo Imaging Modalities for Vilobelimab Studies

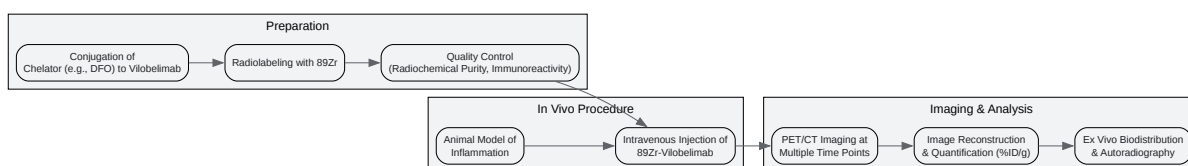
Two primary imaging modalities are well-suited for in vivo studies of monoclonal antibodies like **Vilobelimab**: radionuclide imaging (specifically Positron Emission Tomography - PET) and optical imaging (fluorescence-based methods).

Immuno-PET Imaging with Zirconium-89

Immuno-PET allows for the highly sensitive, quantitative, and whole-body imaging of the biodistribution of a radiolabeled antibody. Zirconium-89 (^{89}Zr) is an ideal radionuclide for labeling full-length antibodies like **Vilobelimab** due to its relatively long half-life (78.4 hours), which matches the typical biological half-life of IgG molecules.

Application: To determine the whole-body biodistribution, tumor/inflammation targeting, and pharmacokinetics of **Vilobelimab**.

Experimental Workflow:



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Figure 2: Experimental workflow for immuno-PET imaging of ^{89}Zr -Vilobelimab.

Protocol: ^{89}Zr -Labeling and Immuno-PET Imaging of **Vilobelimab**

Materials:

- **Vilobelimab**
- Deferoxamine-NCS (DFO-NCS)
- ⁸⁹Zr-oxalate
- PD-10 desalting columns
- Sodium bicarbonate buffer (0.5 M, pH 9.0)
- Gentisic acid
- HEPES buffer (0.5 M, pH 7.0)
- Sterile, pyrogen-free saline
- Animal model of inflammation (e.g., LPS-induced lung injury, collagen-induced arthritis)
- PET/CT scanner

Procedure:

- Conjugation of DFO to **Vilobelimab**:
 - Prepare a solution of **Vilobelimab** (e.g., 1 mg/mL) in phosphate-buffered saline (PBS).
 - Adjust the pH of the antibody solution to 8.8-9.0 using sodium bicarbonate buffer.
 - Add a 5-fold molar excess of DFO-NCS (dissolved in DMSO) to the antibody solution.
 - Incubate for 1 hour at 37°C with gentle shaking.
 - Remove unconjugated DFO using a PD-10 desalting column equilibrated with saline.
 - Determine the protein concentration and the number of chelators per antibody.
- Radiolabeling with ⁸⁹Zr:

- Add 1-2 mCi of ^{89}Zr -oxalate to a sterile, pyrogen-free reaction vial.
- Add HEPES buffer to adjust the pH to 7.0.
- Add the DFO-conjugated **Vilobelimab** (typically 100-200 μg).
- Incubate for 1 hour at 37°C with gentle shaking.
- Quality Control:
 - Determine the radiochemical purity using instant thin-layer chromatography (ITLC).
 - Assess the immunoreactivity of the ^{89}Zr -DFO-**Vilobelimab** by ELISA or cell binding assay.
- In Vivo Imaging:
 - Anesthetize the animal model of inflammation.
 - Administer a defined dose of ^{89}Zr -DFO-**Vilobelimab** (e.g., 100 μCi) via intravenous injection.
 - Perform PET/CT scans at various time points post-injection (e.g., 24, 48, 72, and 144 hours).
 - Reconstruct the PET images and quantify the tracer uptake in various organs and the site of inflammation, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
- Ex Vivo Biodistribution:
 - At the final imaging time point, euthanize the animals.
 - Harvest organs of interest, weigh them, and measure the radioactivity using a gamma counter.
 - Calculate the %ID/g for each organ to validate the imaging data.

Quantitative Data Summary (Hypothetical Data for ⁸⁹Zr-**Vilobelimab** in a Murine Model of Lung Inflammation):

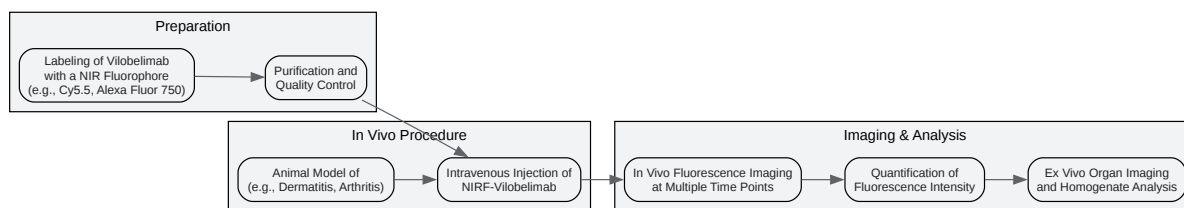
| Organ | 24h (%ID/g) | 72h (%ID/g) | 144h (%ID/g) |
|------------------|-------------|-------------|--------------|
| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 3.1 ± 0.8 |
| Lungs (Inflamed) | 12.8 ± 1.9 | 15.3 ± 2.5 | 10.2 ± 1.7 |
| Lungs (Healthy) | 5.1 ± 0.9 | 4.2 ± 0.7 | 2.5 ± 0.4 |
| Liver | 8.9 ± 1.3 | 7.1 ± 1.1 | 5.8 ± 0.9 |
| Spleen | 6.5 ± 1.0 | 5.8 ± 0.9 | 4.3 ± 0.7 |
| Kidneys | 4.3 ± 0.7 | 3.5 ± 0.6 | 2.1 ± 0.3 |
| Muscle | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |

Near-Infrared Fluorescence (NIRF) Imaging

NIRF imaging offers a non-ionizing alternative for assessing antibody biodistribution, particularly in superficial tissues, and for dynamic imaging studies. It is also well-suited for ex vivo organ analysis.

Application: To visualize the accumulation of **Vilobelimab** in inflamed tissues, especially in skin and joints, and for high-resolution ex vivo analysis of organ distribution.

Experimental Workflow:



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Figure 3: Experimental workflow for NIRF imaging of **Vilobelimab**.

Protocol: NIRF Labeling and Imaging of **Vilobelimab**

Materials:

- **Vilobelimab**
- NHS-ester conjugated NIR fluorophore (e.g., Cy5.5-NHS, Alexa Fluor 750-NHS)
- Dialysis cassettes
- PBS
- Animal model of inflammation
- In vivo fluorescence imaging system

Procedure:

- Labeling of **Vilobelimab** with NIR Fluorophore:
 - Dissolve **Vilobelimab** in a carbonate/bicarbonate buffer (pH 8.5).

- Add a 10-fold molar excess of the NHS-ester conjugated NIR fluorophore (dissolved in DMSO).
- Incubate for 1-2 hours at room temperature in the dark with gentle stirring.
- Remove unconjugated dye by dialysis against PBS.
- Determine the protein concentration and the degree of labeling.
- In Vivo Imaging:
 - Anesthetize the animal model of inflammation.
 - Administer a defined dose of NIRF-**Vilobelimab** (e.g., 10-20 µg) via intravenous injection.
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).
 - Quantify the fluorescence intensity in the region of interest (e.g., inflamed paw, skin lesion).
- Ex Vivo Analysis:
 - At the final time point, euthanize the animals.
 - Harvest organs of interest and image them using the fluorescence imaging system.
 - Homogenize the organs and measure the fluorescence using a plate reader to quantify the antibody distribution.

Quantitative Data Summary (Hypothetical Data for NIRF-**Vilobelimab** in a Murine Model of Arthritis):

| Time Point | Fluorescence Intensity (Arbitrary Units) - Inflamed Paw | Fluorescence Intensity (Arbitrary Units) - Contralateral Paw |
|------------|---|--|
| 1 hour | $1.5 \times 10^8 \pm 0.2 \times 10^8$ | $0.8 \times 10^8 \pm 0.1 \times 10^8$ |
| 24 hours | $3.2 \times 10^8 \pm 0.4 \times 10^8$ | $1.1 \times 10^8 \pm 0.2 \times 10^8$ |
| 48 hours | $2.8 \times 10^8 \pm 0.3 \times 10^8$ | $0.9 \times 10^8 \pm 0.1 \times 10^8$ |

Imaging Pharmacodynamic Effects of Vilobelimab

In vivo imaging can also be used to assess the downstream effects of **Vilobelimab** on inflammatory processes, such as the recruitment of immune cells.

Application: To visualize and quantify the inhibition of neutrophil infiltration into inflamed tissues following **Vilobelimab** treatment.

Protocol: In Vivo Imaging of Neutrophil Infiltration

This can be achieved using reporter mice with fluorescently labeled neutrophils (e.g., LysM-eGFP mice) or by adoptively transferring labeled neutrophils.

Materials:

- LysM-eGFP mice or wild-type mice and fluorescently labeled neutrophils
- Intravital microscopy or whole-body fluorescence imaging system
- Inflammatory stimulus (e.g., LPS)
- **Vilobelimab**

Procedure:

- Induction of Inflammation:
 - Induce localized inflammation in the animal model (e.g., intraperitoneal injection of LPS).

- Treatment:
 - Administer **Vilobelimab** or a control antibody to different groups of animals.
- Imaging:
 - At the peak of inflammation, anesthetize the animals.
 - For intravital microscopy, surgically expose the tissue of interest (e.g., cremaster muscle, mesentery) and image the recruitment of GFP-positive neutrophils.
 - For whole-body imaging, acquire fluorescence images to assess the accumulation of fluorescent neutrophils at the site of inflammation.
- Quantification:
 - Quantify the number of adherent and extravasated neutrophils per field of view (intravital microscopy) or the total fluorescence intensity at the site of inflammation (whole-body imaging).

Conclusion

The in vivo imaging techniques described in these application notes and protocols provide powerful tools for the preclinical and clinical evaluation of **Vilobelimab**. Immuno-PET with ^{89}Zr offers sensitive and quantitative whole-body biodistribution data, while NIRF imaging is a valuable method for dynamic and ex vivo studies. Furthermore, imaging the pharmacodynamic effects of **Vilobelimab** on immune cell trafficking can provide direct evidence of its anti-inflammatory activity. The selection of the appropriate imaging modality will depend on the specific research question and the animal model being used. These approaches will undoubtedly contribute to a comprehensive understanding of **Vilobelimab**'s pharmacology and facilitate its translation to the clinic.

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